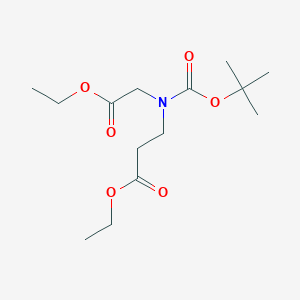

3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester

CAS No.: 146256-97-5

Cat. No.: VC2230649

Molecular Formula: C14H25NO6

Molecular Weight: 303.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 146256-97-5 |

|---|---|

| Molecular Formula | C14H25NO6 |

| Molecular Weight | 303.35 g/mol |

| IUPAC Name | ethyl 3-[(2-ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |

| Standard InChI | InChI=1S/C14H25NO6/c1-6-19-11(16)8-9-15(10-12(17)20-7-2)13(18)21-14(3,4)5/h6-10H2,1-5H3 |

| Standard InChI Key | DCKXWKWPBLYKJP-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCN(CC(=O)OCC)C(=O)OC(C)(C)C |

| Canonical SMILES | CCOC(=O)CCN(CC(=O)OCC)C(=O)OC(C)(C)C |

Introduction

Chemical Properties and Structure

3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester is characterized by specific chemical properties that define its behavior in synthetic applications. The compound's molecular framework contains key functional groups that contribute to its reactivity profile and synthetic utility.

Physical and Chemical Characteristics

The compound exists as a pale yellow oily substance at room temperature, as observed after synthesis . Its physical state facilitates handling in laboratory settings while maintaining good solubility in common organic solvents.

Table 1: Chemical Data for 3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester

| Property | Value |

|---|---|

| CAS Number | 146256-97-5 |

| Molecular Formula | C14H25NO6 |

| Molecular Weight | 303.35 g/mol |

| Physical State | Pale yellow oily substance |

| Solubility | Soluble in common organic solvents (e.g., ethyl acetate, DMF) |

Structural Features

The structure of 3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester contains several key functional groups:

-

A tert-butoxycarbonyl (Boc) group, which serves as a protecting group for the amino functionality

-

An ethoxycarbonylmethyl group attached to the central nitrogen

-

A propionic acid ethyl ester moiety

These structural elements create a molecule with multiple reactive sites and protect certain functionalities during subsequent synthetic transformations. The presence of the Boc group is particularly significant as it provides orthogonal protection strategies commonly employed in peptide synthesis and other complex molecule construction.

Synthesis Methods

The synthesis of 3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester involves a well-defined procedure that can be conducted under laboratory conditions with readily available reagents. The synthetic route demonstrates important principles in organic chemistry, including nucleophilic substitution and protecting group strategies.

Laboratory Synthesis Procedure

A detailed synthesis protocol for 3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester includes the following steps:

-

Preparation of the reaction vessel: A dry 50mL three-necked flask is used as the main reaction container

-

Addition of starting materials: 2.03g of N-(tert-butoxycarbonyl)glycine ethyl ester and 10mL of DMF are combined in the flask

-

Temperature control: The flask is placed in an ice water bath until the reaction solution reaches 4°C

-

Base addition: 264 mg of sodium hydride (NaH) is added, and the reaction is maintained at 4°C for 1 hour

-

Alkylation reaction: 1.37g of ethyl 3-chloropropionate is added, then the ice-water bath is removed, allowing the reaction to warm to room temperature

-

Reaction monitoring: After 2 hours, thin-layer chromatography (TLC) confirms complete consumption of starting materials

-

Workup: The reaction is quenched with 20mL of saturated ammonium chloride solution, followed by extraction with ethyl acetate (3 × 20mL)

-

Purification: The combined organic phases are washed with water (3 × 30mL) and once with 50mL of saturated brine, followed by solvent removal under reduced pressure

-

Final product: 2.73g of a pale yellow oily substance is obtained, representing a 90% yield

Reaction Mechanism

The synthesis proceeds through two main stages:

Stage 1: Deprotonation of N-(tert-butoxycarbonyl)glycine ethyl ester by sodium hydride, forming a nucleophilic nitrogen species.

Stage 2: Nucleophilic substitution reaction with ethyl 3-chloropropionate, where the nucleophilic nitrogen attacks the electrophilic carbon bearing the chlorine atom, displacing chloride and forming the new C-N bond .

This reaction sequence demonstrates important principles in organic synthesis, including controlled nucleophile generation and subsequent alkylation under mild conditions.

Applications in Organic Chemistry

3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester serves several important functions in organic synthesis, particularly in the development of complex molecular structures.

Role in Complex Molecule Synthesis

The compound functions as a versatile intermediate in organic synthesis due to its multiple functional groups. These groups enable selective transformations and contribute to the compound's utility in constructing more complex molecules. The presence of orthogonally protected functional groups allows for selective deprotection and further functionalization, making it particularly valuable in multistep synthesis sequences.

Applications in Peptide Chemistry

One significant application of 3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester lies in peptide synthesis. The Boc-protected amino group provides a temporarily masked nitrogen functionality that can be selectively deprotected under acidic conditions. This property is crucial in peptide synthesis, where sequential addition of amino acids requires controlled protection and deprotection steps to prevent unwanted side reactions. The compound's structure enables it to serve as a building block for modified peptides with altered backbone structures or specialized functional properties.

Industrial Applications

In industrial settings, 3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester may be produced through large-scale synthesis using automated reactors with optimized reaction conditions. These industrial processes aim to ensure high yield and purity, which are essential for downstream applications. The compound's role as an intermediate in various chemical products makes it valuable in industrial organic synthesis pipelines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume